molecular formula C11H19N3 B2648549 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine CAS No. 1779798-30-9

3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B2648549
CAS No.: 1779798-30-9
M. Wt: 193.294
InChI Key: AAIRYABFQJUDHK-UHFFFAOYSA-N
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Description

3-(2-Cyclopentyl-1H-imidazol-1-yl)propan-1-amine is a nitrogen-containing organic compound with the molecular formula C 11 H 19 N 3 and a molecular weight of 193.29 g/mol . Its structure features an imidazole ring, a five-membered aromatic heterocycle known to be a critical pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites . This compound is supplied with a purity of 95.0% and should be stored at 2-8°C to maintain stability . While specific biological data for this compound is limited in the public domain, its structural features are of significant research interest. Imidazole-based compounds are extensively studied in medicinal chemistry for their diverse biological activities . Recent scientific literature highlights that similar compounds, which incorporate an imidazole moiety, are being investigated as potent inhibitors of the heme oxygenase-1 (HO-1) enzyme . The overexpression of HO-1 in certain cancer cells is linked to poor prognosis and chemoresistance, making it a promising therapeutic target . Consequently, this area of research is highly relevant for developing novel anticancer agents, particularly for cancers like glioblastoma, and for exploring cytoprotective mechanisms in oxidative stress . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-cyclopentylimidazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-6-3-8-14-9-7-13-11(14)10-4-1-2-5-10/h7,9-10H,1-6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIRYABFQJUDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CN2CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779798-30-9
Record name 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with cyclopentanone. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature settings to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopentyl-1H-imidazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Biological Activities

Research indicates that compounds with imidazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity: Imidazole derivatives have been studied for their ability to inhibit microbial growth. For instance, the imidazole ring can interact with microbial enzymes, disrupting metabolic pathways.
  • Anticancer Properties: Some studies suggest that imidazole-containing compounds may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Therapeutic Applications

The unique structure of 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine allows for several potential therapeutic applications:

  • Neurological Disorders:
    • The compound may interact with neurotransmitter systems, suggesting potential use in treating conditions like anxiety or depression. Research into similar compounds has shown promise in modulating serotonin receptors.
  • Inflammatory Diseases:
    • Given the role of imidazole derivatives in inflammation modulation, this compound could be investigated for its efficacy in treating inflammatory conditions.
  • Cardiovascular Health:
    • Some studies have indicated that imidazole derivatives can influence vascular smooth muscle function, potentially leading to applications in cardiovascular therapy.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of imidazole derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against colorectal cancer cells. The study highlighted the importance of the imidazole moiety in mediating these effects, which could be relevant for this compound .

Table 1: Comparison of Biological Activities of Imidazole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityInflammatory Modulation
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name Substituent/Modification Molecular Formula Molecular Weight CCS (Ų) [M+H]⁺ Key Features
3-(2-Cyclopentyl-1H-imidazol-1-yl)propan-1-amine C2-cyclopentyl C₁₁H₁₉N₃ 193.16 145.8 Enhanced hydrophobicity due to cyclopentyl
3-(1H-Imidazol-1-yl)propan-1-amine No substituent on imidazole C₆H₁₁N₃ 125.17 N/A Simpler structure; lower molecular weight
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine N-benzyl with Cl/F substituents C₁₃H₁₆ClFN₃ 283.74 N/A Aromatic substituents enhance π-π interactions
3-(1H-Imidazol-2-yl)propan-1-amine Imidazole ring substitution at C2 C₆H₁₁N₃ 125.17 N/A Altered electronic distribution vs. C1-substituted analogues
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorophenyl + pyrimidinylmethyl C₁₇H₁₈FN₅ 311.36 N/A Dual heterocyclic motifs; potential CNS targeting

Key Research Findings

Compound Study Highlights Reference
This compound Predicted CCS values suggest moderate membrane permeability for CNS drug design
3-(1H-Imidazol-1-yl)propan-1-amine Critical intermediate in bispidinones for anticancer and antimicrobial research
N-Cyclohexylmethyl derivative Demonstrated 55% yield in Fischer esterification and microwave-assisted steps
Fluorophenyl-pyrimidinylmethyl hybrid Exhibited nanomolar affinity for kinase targets in preclinical models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-cyclopentyl-1H-imidazol-1-yl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-cyclopentylimidazole with 3-chloropropylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to facilitate alkylation .
  • Catalytic optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Purification : Employ column chromatography (e.g., ethyl acetate/methanol/NEt₃ mixtures) for isolation .
    • Key parameters : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (1:1 molar ratio of imidazole to amine precursor) to minimize byproducts .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl and imidazole substituents (e.g., δ ~7.5 ppm for imidazole protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₉N₃, theoretical 193.29 g/mol) .
  • X-ray crystallography : Use SHELXL for refinement if single crystals are obtained; validate bond lengths/angles against expected values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?

  • Methodology :

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm assignments .
  • Complementary techniques : Use IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .
  • Crystallographic backup : Prioritize X-ray diffraction for unambiguous confirmation of stereochemistry .

Q. What strategies are effective in optimizing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks; analyze degradation via HPLC .
  • Protective groups : Introduce tert-butyldimethylsilyl (TBS) groups to amine functionalities to enhance stability in acidic media .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon .

Q. How can computational methods predict the biological activity of this compound, and what target pathways are plausible?

  • Methodology :

  • Molecular docking : Screen against databases (e.g., PDB) for interactions with imidazole-recognizing targets (e.g., cytochrome P450 enzymes) .
  • QSAR modeling : Correlate structural features (e.g., cyclopentyl hydrophobicity) with antibacterial or kinase inhibition activity .
  • In vitro assays : Validate predictions using enzyme inhibition assays (e.g., nitroimidazole-resistant bacterial strains) .

Q. What experimental approaches address low yields in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation of nitro intermediates to improve amine formation .
  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and scalability .
  • Byproduct recycling : Use liquid-liquid extraction to recover unreacted starting materials .

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